5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide

Vue d'ensemble

Description

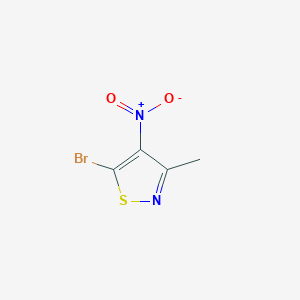

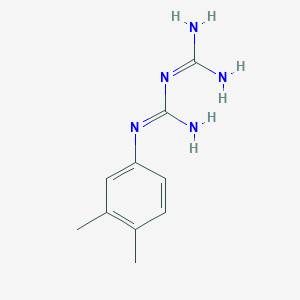

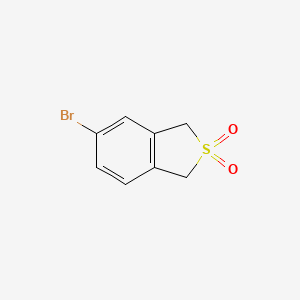

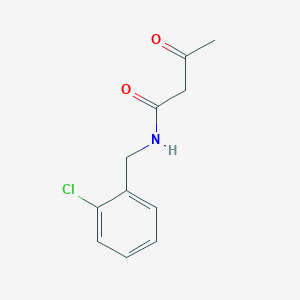

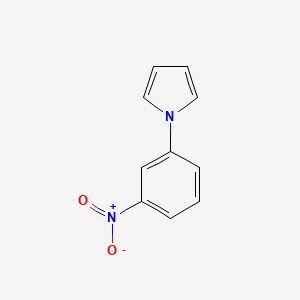

5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide is a chemical compound with the linear formula C8H7BrO2S . It has a molecular weight of 247.112 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide is represented by the InChI code1S/C8H7BrO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5H2 . The compound’s canonical SMILES representation is C1C2=C(CS1(=O)=O)C=C(C=C2)Br . Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.11 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It has a topological polar surface area of 42.5 Ų .Applications De Recherche Scientifique

Synthesis and Reactions

- 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide has been used in the synthesis of various organic compounds. For example, it can undergo reactions with carbon dioxide and acid to yield corresponding carboxylic acids or bromo-derivatives of benzo[b]thiophen (Dickinson & Iddon, 1971).

Precursor to Other Compounds

- This compound serves as a stable precursor for other chemical entities. It can be transformed into various derivatives through reactions with carbon dioxide, NN-dimethylformamide, and dimethyl sulphate, producing carboxylic acid, carbaldehyde, and methyl derivative, respectively (Chou & Tsai, 1991).

Formation of Aminomethylbenzo[b]thiophens

- 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide has been involved in the formation of aminomethylbenzo[b]thiophen derivatives. It is a versatile compound used in condensation reactions with various amines (Chapman et al., 1968).

Ring-Opening and Cycloaddition Reactions

- The compound is used in studying ring-opening and cycloaddition reactions of thiophene-1,1-dioxides. This includes reactions with nucleophiles, forming hexenynes and cage compounds through Michael type additions (Gronowitz, 1993).

Photochemical Synthesis

- It has applications in photochemical synthesis, where it can be used to generate phenyl derivatives upon irradiation in benzene solution (Antonioletti et al., 1986).

Palladium-Mediated Coupling

- In another application, this compound is used in palladium-mediated coupling reactions to develop novel tubulin binding agents, demonstrating its potential in medicinal chemistry applications (Flynn et al., 2001).

Mécanisme D'action

Target of Action

The primary targets of the compound “5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Given the complexity of the compound’s structure , it is likely that it interacts with its targets in a unique manner, leading to specific changes in cellular processes

Propriétés

IUPAC Name |

5-bromo-1,3-dihydro-2-benzothiophene 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJKMGQWHAQEST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CS1(=O)=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302187 | |

| Record name | 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351005-12-4 | |

| Record name | 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)